

5-Methylthiophene-3-carboxylic acid: A Technical Guide for Heterocyclic Chemistry

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Compound of Interest

Compound Name: 5-Methylthiophene-3-carboxylic acid

Cat. No.: B102785

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **5-Methylthiophene-3-carboxylic acid**, a key heterocyclic building block in medicinal chemistry and materials science. It covers its physicochemical and spectroscopic properties, synthesis, and reactivity, with a focus on its application in the development of biologically active molecules.

Core Properties

5-Methylthiophene-3-carboxylic acid is a solid, sulfur-containing heterocyclic compound. Its structure, featuring both a carboxylic acid and a methyl group on a thiophene ring, provides two distinct points for chemical modification, making it a versatile scaffold in organic synthesis.

Physicochemical Data

The fundamental properties of **5-Methylthiophene-3-carboxylic acid** are summarized below.

Property	Value	Reference
CAS Number	19156-50-4	
Molecular Formula	C ₆ H ₆ O ₂ S	
Molecular Weight	142.18 g/mol	
Form	Solid	
SMILES	Cc1cc(c(s1)C(=O)O)	
InChI Key	VFORWJLUXKGLAH- UHFFFAOYSA-N	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Methylthiophene-3-carboxylic acid**. The expected characteristic signals are detailed below.

Spectroscopy	Wavenumber (cm ⁻¹) / Chemical Shift (δ , ppm)	Characteristic Feature
IR Spectroscopy	2500-3300 (very broad)	O-H stretch of the carboxylic acid[1][2]
1690-1760 (strong)	C=O stretch of the carboxylic acid[1][2]	
~1500-1600	C=C stretching in the thiophene ring[3]	
¹ H NMR	~10-12 (singlet, broad)	Carboxylic acid proton (-COOH)[4]
~7-8 (two singlets or doublets)	Aromatic protons on the thiophene ring	
~2.5 (singlet)	Methyl group protons (-CH ₃)	
¹³ C NMR	~165-185	Carbonyl carbon of the carboxylic acid[4]
~120-150	Aromatic carbons of the thiophene ring	
~15	Methyl group carbon (-CH ₃)	

Synthesis and Reactivity

The synthesis of **5-Methylthiophene-3-carboxylic acid** can be achieved through various synthetic routes, often involving the hydrolysis of its corresponding ester, which can be prepared via multi-component reactions.



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A generalized workflow for the synthesis of the target acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a general procedure for obtaining **5-Methylthiophene-3-carboxylic acid** from its methyl or ethyl ester precursor.[5][6]

Materials:

- Methyl or Ethyl 5-methylthiophene-3-carboxylate (1.0 equiv.)
- Sodium Hydroxide (NaOH) (2.5 equiv.)[5]
- Ethanol (EtOH) and Water (H₂O)[5]
- Hydrochloric Acid (HCl), dilute solution
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve the starting ester (1.0 equiv.) in a mixture of ethanol and water.[6]
- Add sodium hydroxide (2.5 equiv.) to the solution.[5]
- Heat the mixture at 50°C or to reflux and stir for 40 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]
- Once the reaction is complete, cool the mixture to room temperature.[5]
- Remove the ethanol under reduced pressure.
- Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Pour dilute hydrochloric acid into the flask to acidify the mixture.[5]
- Separate the organic phase, and wash it with saturated NaCl solution.[5]

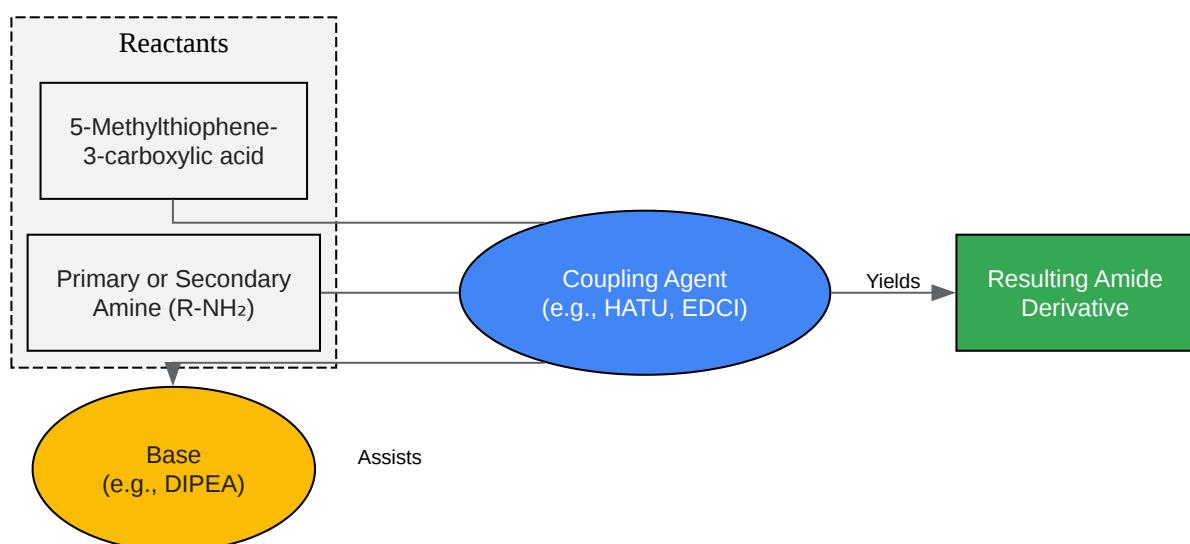
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.^[5]
- Purify the crude product by recrystallization or column chromatography if necessary.

Application as a Heterocyclic Building Block

5-Methylthiophene-3-carboxylic acid is a valuable building block for creating more complex molecules, primarily through reactions involving its carboxylic acid group. Amide bond formation is one of the most common and significant transformations in medicinal chemistry.^[7]
^[8]

Amide Coupling Reactions

The carboxylic acid moiety can be "activated" to react with primary or secondary amines, forming a stable amide bond. This is a cornerstone reaction for synthesizing libraries of compounds for drug discovery.^[7]^[9]



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General scheme for amide synthesis from the target acid.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard procedure for forming an amide bond between **5-Methylthiophene-3-carboxylic acid** and a representative amine using HATU as a coupling agent.^[8]

Materials:

- **5-Methylthiophene-3-carboxylic acid** (1.0 equiv.)
- Desired amine (1.2 equiv.)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.0 equiv.)^[8]
- N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)^[8]
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc) and Water

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **5-Methylthiophene-3-carboxylic acid** (1.0 equiv.) in anhydrous DMF.
- Add HATU (1.0 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature. This forms the activated ester intermediate.^[8]
- Add the desired amine (1.2 equiv.) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
- Upon completion, quench the reaction by adding water.
- Extract the aqueous phase with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude amide product using column chromatography on silica gel.

Biological Activity of Thiophene-3-Carboxylic Acid Derivatives

Thiophene-based structures are prevalent in medicinal chemistry due to their wide range of biological activities.^[10] Derivatives of thiophene-3-carboxylic acid have been investigated for various therapeutic applications, including anticancer and anti-inflammatory roles.^[11]

Anticancer Activity

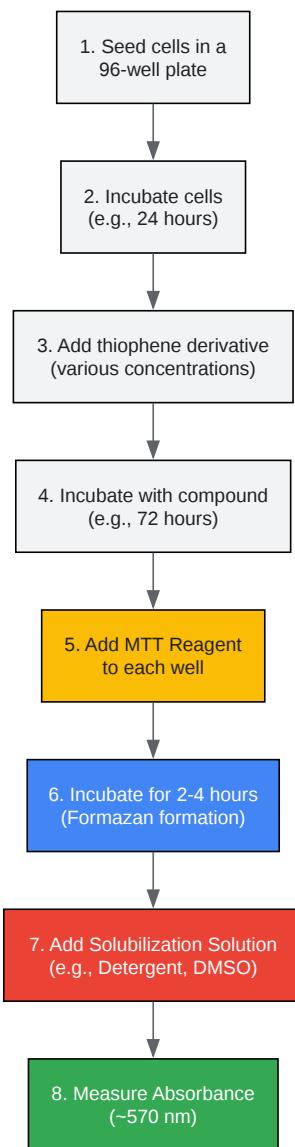
Numerous studies have demonstrated the potential of thiophene derivatives as anticancer agents against various cancer cell lines.^[10] The biological activity is typically quantified by the half-maximal inhibitory concentration (IC_{50}), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound Class/Reference	Cancer Cell Line	IC_{50} (μ M)
Benzo[b]thiophene-3-carboxamide (a6) ^[5]	MDA-MB-231 (Breast)	>10
Benzo[b]thiophene-3-carboxamide (a19) ^[5]	MDA-MB-231 (Breast)	1.34
2-Aminothiophene-3-carboxylic acid ester (Compound 15b) ^[10]	A2780 (Ovarian)	12 ± 0.17
2-Aminothiophene-3-carboxylic acid ester (Compound 16e) ^[10]	HCT116 (Colon)	3.20 ± 0.12

Note: The data presented are for structurally related thiophene derivatives to illustrate the potential of the scaffold. Direct comparison of IC_{50} values should be made with caution due to variations in experimental conditions.^[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[12]



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Workflow of an in vitro cytotoxicity (MTT) assay.

Materials:

- Cancer cell line of interest
- Cell culture medium and serum

- 96-well tissue culture plates
- Thiophene derivative test compounds, dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[12]
- Solubilization solution (e.g., detergent reagent or DMSO)[13]

Procedure:

- Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in 100 μ L of culture medium.[13]
- Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include control wells with medium only (blank) and cells with vehicle (DMSO) but no compound.
- Incubate the plates for the desired exposure time (e.g., 48-72 hours).
- Add 10 μ L of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours, until a purple precipitate is visible.[13]
- Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
- Leave the plate at room temperature in the dark for at least 2 hours, or until all crystals are dissolved.[13]
- Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

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